(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate
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Overview
Description
(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate typically involves the protection of amino and hydroxyl groups, followed by esterification. One common method includes the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group.
Protection of the hydroxyl group: The hydroxyl group is protected using a suitable protecting group such as a tert-butyldimethylsilyl (TBDMS) group.
Esterification: The protected amino alcohol is then esterified with methyl chloroformate under basic conditions to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of flow chemistry allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Palladium on carbon (Pd/C), hydrogen gas (H2).
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Removal of the benzyloxycarbonyl group to yield the free amine.
Scientific Research Applications
(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, which can modulate the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2,3-Bis(benzyloxy)succinic acid
- (2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid
Uniqueness
(2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. These features make it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Properties
IUPAC Name |
methyl (2R,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZWAOJFQFYYIX-MWLCHTKSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426302 |
Source
|
Record name | Methyl N-[(benzyloxy)carbonyl]-D-allothreoninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100157-53-7 |
Source
|
Record name | Methyl N-[(benzyloxy)carbonyl]-D-allothreoninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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